4-Methylcyclopentene

描述

Structure

3D Structure

属性

CAS 编号 |

1759-81-5 |

|---|---|

分子式 |

C6H10 |

分子量 |

82.14 g/mol |

IUPAC 名称 |

4-methylcyclopentene |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 |

InChI 键 |

FWMRUAODTCVEQK-UHFFFAOYSA-N |

SMILES |

CC1CC=CC1 |

规范 SMILES |

CC1CC=CC1 |

沸点 |

65.7 °C |

熔点 |

-160.8 °C |

其他CAS编号 |

1759-81-5 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of 4-Methylcyclopentene and their Relative Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural isomers of 4-methylcyclopentene, focusing on their relative thermodynamic stabilities. Understanding the stability of these isomers is crucial for predicting reaction outcomes, optimizing synthetic yields, and designing novel therapeutic agents. This document summarizes key quantitative thermodynamic data, details the experimental protocols for their determination, and provides visual representations of the core concepts and workflows.

Introduction to the Structural Isomers of this compound

This compound (C₆H₁₀) exists as several structural isomers that differ in the position of the double bond within the cyclopentene ring and the location of the methyl group. The primary isomers of interest are:

-

1-Methylcyclopentene: A trisubstituted alkene.

-

3-Methylcyclopentene: A disubstituted alkene.

-

This compound: A disubstituted alkene.

-

Methylenecyclopentane: An exocyclic disubstituted alkene.

The relative stability of these isomers is governed by fundamental principles of organic chemistry, primarily the degree of substitution of the double bond and the extent of steric and ring strain.

Theoretical Principles of Alkene Stability

The thermodynamic stability of an alkene is influenced by several key factors:

-

Degree of Substitution: Alkenes with more alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable. This is attributed to hyperconjugation, an electronic effect where the σ-electrons of adjacent C-H or C-C bonds stabilize the π-system of the double bond.[1][2] Consequently, the order of stability is typically: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.

-

Steric Strain: Steric hindrance between bulky substituents can destabilize an alkene. For instance, trans isomers are generally more stable than their corresponding cis isomers due to reduced steric repulsion.[1][3]

-

Ring Strain: In cyclic alkenes, the geometry of the ring can impose strain that affects the stability of the double bond. Cyclopentene itself adopts a non-planar "envelope" conformation to alleviate some torsional strain.[4]

Based on these principles, 1-methylcyclopentene , being a trisubstituted alkene, is predicted to be the most stable isomer among the methylcyclopentenes.[2] The relative stabilities of the disubstituted isomers (3-methylcyclopentene, this compound, and methylenecyclopentane) are influenced by a combination of hyperconjugation and subtle differences in steric and ring strain.

Quantitative Stability Data

The relative stabilities of the isomers can be quantified by comparing their standard heats of formation (ΔHf°). A lower heat of formation indicates a more stable compound. The following table summarizes the experimentally determined gas-phase standard heats of formation for the structural isomers of this compound.

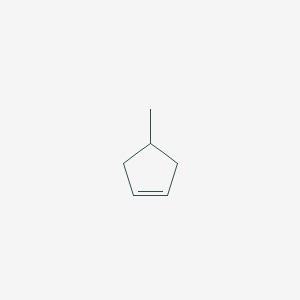

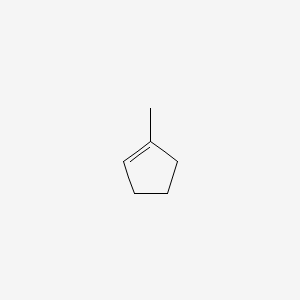

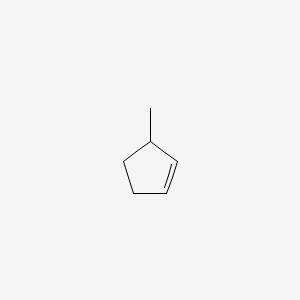

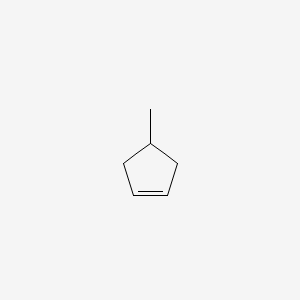

| Isomer | Structure | Degree of Substitution | Standard Heat of Formation (ΔHf°) (gas, 298.15 K) |

| 1-Methylcyclopentene |  | Trisubstituted | -41.5 ± 0.8 kJ/mol[4][5] |

| 3-Methylcyclopentene |  | Disubstituted | -34.0 ± 1.0 kJ/mol[6][7] |

| This compound |  | Disubstituted | -32.0 ± 2.0 kJ/mol[8][9] |

| Methylenecyclopentane |  | Disubstituted (exocyclic) | -27.8 ± 0.9 kJ/mol[10][11] |

Data sourced from the NIST Chemistry WebBook.[4][5][6][7][8][9][10][11]

As predicted by theory, 1-methylcyclopentene is the most stable isomer, having the lowest heat of formation. Among the disubstituted isomers, the endocyclic alkenes (3- and this compound) are more stable than the exocyclic alkene (methylenecyclopentane).

Experimental Determination of Alkene Stability

The relative stabilities of the methylcyclopentene isomers are primarily determined through two experimental techniques: heat of hydrogenation and isomerization equilibration.

Heat of Hydrogenation

Catalytic hydrogenation of an alkene to its corresponding alkane is an exothermic process. The heat released, known as the heat of hydrogenation (ΔH°hydrog), is inversely proportional to the stability of the alkene.[12] A more stable alkene will release less heat upon hydrogenation.

-

Catalyst Preparation: A finely divided heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is weighed and placed in a reaction vessel.

-

Reaction Setup: The alkene sample is accurately weighed and dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). The solution is then added to the reaction vessel containing the catalyst. The apparatus is sealed and connected to a hydrogen gas source.

-

Inerting the System: The reaction vessel is purged with an inert gas, such as nitrogen or argon, to remove any oxygen. This is followed by several cycles of evacuation and backfilling with hydrogen gas to ensure an oxygen-free hydrogen atmosphere.

-

Hydrogenation: The reaction mixture is stirred vigorously to ensure good contact between the alkene, catalyst, and hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure, though elevated pressures and temperatures can be used for less reactive alkenes.

-

Monitoring the Reaction: The progress of the reaction is monitored by measuring the uptake of hydrogen gas over time using a gas burette or by analyzing aliquots of the reaction mixture using gas chromatography (GC).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate under reduced pressure to yield the crude alkane product.

-

Calorimetry: The heat of hydrogenation is measured using a reaction calorimeter. The temperature change of the reaction mixture is carefully monitored throughout the hydrogenation process, and from this, the enthalpy change of the reaction is calculated.

Isomerization Equilibration

This method involves allowing a mixture of the isomers to interconvert in the presence of a catalyst until thermodynamic equilibrium is reached. The composition of the equilibrium mixture directly reflects the relative stabilities of the isomers.

-

Catalyst and Reaction Setup: A strong acid catalyst, such as sulfuric acid or a solid acid catalyst (e.g., Nafion-H), is placed in a suitable reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Initiation: A sample of one of the methylcyclopentene isomers or a mixture of isomers is added to the reaction vessel containing the catalyst.

-

Equilibration: The reaction mixture is heated to a specific temperature and stirred to facilitate the isomerization process. The system is allowed to react for a sufficient period to ensure that thermodynamic equilibrium is established. This duration is typically determined through preliminary kinetic studies.

-

Sampling and Analysis: Aliquots of the reaction mixture are periodically withdrawn, and the reaction is quenched by cooling and neutralization of the acid catalyst. The isomeric composition of each sample is then determined using gas chromatography (GC).

-

Equilibrium Determination: The reaction is considered to have reached equilibrium when the relative concentrations of the isomers remain constant over time.

-

Thermodynamic Calculations: The equilibrium constant (Keq) for the isomerization reaction is calculated from the final concentrations of the isomers. The difference in Gibbs free energy (ΔG°) between the isomers can then be determined using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Visualizations

The following diagrams illustrate the relationships between the isomers and the experimental workflows for determining their stability.

Conclusion

The relative stabilities of the structural isomers of this compound are dictated by the degree of substitution of the double bond and steric factors. Experimental data from heats of formation confirm that the trisubstituted isomer, 1-methylcyclopentene, is the most thermodynamically stable. Among the disubstituted isomers, the endocyclic alkenes are more stable than the exocyclic methylenecyclopentane. The detailed experimental protocols for heat of hydrogenation and isomerization equilibration provide robust methods for quantifying these stability differences, offering valuable insights for researchers in organic synthesis and drug development.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. Cyclopentene, 4-methyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclopentene, 1-methyl- [webbook.nist.gov]

- 5. Cyclopentene, 1-methyl- [webbook.nist.gov]

- 6. Cyclopentene, 3-methyl- [webbook.nist.gov]

- 7. Cyclopentene, 3-methyl- [webbook.nist.gov]

- 8. Cyclopentene, 4-methyl- [webbook.nist.gov]

- 9. Cyclopentene, 4-methyl- [webbook.nist.gov]

- 10. Cyclopentane, methylene- [webbook.nist.gov]

- 11. Cyclopentane, methylene- [webbook.nist.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-Methylcyclopentene: Physicochemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclopentene, a cyclic olefin, is a valuable building block in organic synthesis and holds significance in various research and development sectors, including the synthesis of novel pharmaceutical compounds and specialty chemicals. Its unique structural features, including a strained five-membered ring and a trisubstituted double bond, impart distinct physical and chemical properties that are crucial for its application in complex molecular architectures. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1] |

| CAS Number | 1759-81-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Methyl-3-cyclopentene | [1][2] |

| Appearance | Colorless liquid | |

| Density | 0.7630 g/cm³ | |

| Boiling Point | 65.15 °C | |

| Melting Point | -160.85 °C | |

| Refractive Index | 1.4184 |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | See Figure 1 and detailed analysis below. | [3][4] |

| ¹³C NMR | See Figure 2 and detailed analysis below. | [1] |

| FT-IR | See Figure 3 and detailed analysis below. | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 82. Key Fragments: m/z 67, 41. | [1][2] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 3-methylcyclopentanol.[5] The resulting alkene mixture, which may contain isomers such as 3-methylcyclopentene and 1-methylcyclopentene, can be purified by fractional distillation to isolate the desired this compound.

Experimental Protocol: Synthesis via Dehydration of 3-Methylcyclopentanol

-

Reaction Setup: In a round-bottom flask equipped with a fractional distillation apparatus, place 3-methylcyclopentanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Dehydration: Gently heat the mixture. The alcohol will protonate and subsequently lose a molecule of water to form a carbocation intermediate.

-

Alkene Formation: The carbocation will then eliminate a proton to form a mixture of alkenes, including this compound, 3-methylcyclopentene, and 1-methylcyclopentene.

-

Distillation: The lower-boiling alkenes will distill out of the reaction mixture as they are formed.

Experimental Protocol: Purification by Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation of the isomeric alkenes based on their boiling point differences.[6]

-

Distillation Process: Carefully heat the crude alkene mixture. The component with the lowest boiling point will vaporize first, rise through the column, condense, and be collected as the first fraction.

-

Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fraction that distills at the boiling point of this compound (approximately 65 °C).

-

Characterization: Confirm the purity of the collected fraction using gas chromatography (GC) and spectroscopic methods.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals that can be used for its identification.

Figure 1: Predicted ¹H NMR chemical shifts for this compound.

-

Olefinic Protons: The two protons on the double bond (C1-H and C2-H) are expected to appear as a multiplet around 5.7 ppm.

-

Allylic Protons: The protons on the carbons adjacent to the double bond (C3-H and C5-H) and the methine proton at the 4-position will likely appear as a complex multiplet in the range of 2.0-2.5 ppm.

-

Methyl Protons: The three protons of the methyl group will appear as a doublet around 1.0 ppm, split by the adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Figure 2: Predicted ¹³C NMR chemical shifts for this compound.

-

Olefinic Carbons: The two sp² hybridized carbons of the double bond (C1 and C2) will resonate downfield, typically in the region of 120-140 ppm.

-

Aliphatic Carbons: The sp³ hybridized carbons of the ring (C3, C4, and C5) and the methyl carbon will appear upfield, generally in the 20-40 ppm range.

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of specific functional groups and bond types.

Figure 3: Characteristic FT-IR absorption frequencies for this compound.

-

=C-H Stretch: A peak around 3040 cm⁻¹ is characteristic of the C-H stretching vibration of the sp² hybridized carbons in the double bond.

-

-C-H Stretch: Strong absorptions in the region of 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons.

-

C=C Stretch: A medium intensity peak around 1650 cm⁻¹ corresponds to the C=C stretching vibration of the double bond.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak at m/z 82, corresponding to its molecular weight.[1][2] A prominent fragment is observed at m/z 67, which results from the loss of a methyl radical (CH₃•), a characteristic fragmentation for methyl-substituted cycloalkenes.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond, which readily undergoes electrophilic addition and cycloaddition reactions.

Electrophilic Addition Reactions

This compound reacts with various electrophiles in a manner consistent with Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate.

-

Hydration: Acid-catalyzed hydration of this compound yields 1-methylcyclopentanol as the major product.[7]

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds via a tertiary carbocation intermediate to give the corresponding 1-halo-1-methylcyclopentane.

-

Oxymercuration-Demercuration: This reaction also follows Markovnikov's rule to produce 1-methylcyclopentanol, but without carbocation rearrangement.

Figure 4: General mechanism of electrophilic addition to this compound.

Cycloaddition Reactions

As an alkene, this compound can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, providing routes to complex polycyclic systems.[8][9] The stereochemistry of these reactions is often highly controlled, making them powerful tools in stereoselective synthesis.

Oxidation Reactions

The double bond of this compound is susceptible to oxidation by various reagents.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields 4-methyl-1,2-epoxycyclopentane.

-

Ozonolysis: Reductive ozonolysis cleaves the double bond to form a dicarbonyl compound.

-

Oxidation with Potassium Permanganate: Under cold, dilute, and basic conditions (Baeyer's test), syn-dihydroxylation occurs to form cis-1,2-dihydroxy-4-methylcyclopentane. Under hot, acidic, or concentrated conditions, oxidative cleavage of the double bond takes place.

Conclusion

This compound is a versatile cyclic alkene with well-defined physicochemical properties and predictable reactivity. This guide provides essential data and experimental insights for its synthesis, purification, and characterization, which are fundamental for its effective utilization in research and development. A thorough understanding of its spectroscopic signatures and chemical behavior will empower scientists to leverage this valuable building block in the creation of novel and complex molecules.

References

- 1. This compound | C6H10 | CID 15658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentene, 4-methyl- [webbook.nist.gov]

- 3. 4-Methyl-1-pentene(691-37-2) 1H NMR spectrum [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Purification [chem.rochester.edu]

- 7. homework.study.com [homework.study.com]

- 8. Cycloaddition - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4-Methylcyclopentene via Dehydration of Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylcyclopentene through the acid-catalyzed dehydration of methylcyclopentanol. This reaction is a cornerstone of organic synthesis, offering a pathway to a variety of alkene isomers, which are valuable intermediates in the development of novel therapeutics and other fine chemicals. This document details the underlying reaction mechanisms, provides robust experimental protocols, and presents quantitative data on product distribution.

Reaction Mechanism and Product Distribution

The acid-catalyzed dehydration of methylcyclopentanol proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as phosphoric acid or sulfuric acid, converting it into a good leaving group (water). The departure of water results in the formation of a carbocation intermediate. The stability and subsequent rearrangement of this carbocation dictate the distribution of the resulting alkene isomers.

The primary products of this reaction are typically a mixture of 1-methylcyclopentene, 3-methylcyclopentene, and this compound. The relative abundance of each isomer is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. However, carbocation rearrangements, such as 1,2-hydride shifts, can lead to the formation of a variety of products.

The dehydration of different isomers of methylcyclopentanol (1-methylcyclopentanol, 2-methylcyclopentanol, and 3-methylcyclopentanol) will lead to different initial carbocations and, consequently, varying product distributions. For instance, the dehydration of 3-methylcyclopentanol can initially form a secondary carbocation, which can then rearrange via a 1,2-hydride shift to a more stable tertiary carbocation, leading to 1-methylcyclopentene as the major product.[1]

Signaling Pathway: Dehydration of 3-Methylcyclopentanol

The following diagram illustrates the reaction pathway for the acid-catalyzed dehydration of 3-methylcyclopentanol, including the formation of the initial secondary carbocation, its rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift, and the subsequent formation of the three possible alkene isomers.

Caption: Reaction mechanism for the dehydration of 3-methylcyclopentanol.

Quantitative Data on Product Distribution

The product distribution of the dehydration of methylcyclopentanol is highly dependent on the starting isomer and the reaction conditions, particularly the catalyst and temperature. The following table summarizes representative product distributions from the dehydration of methylcyclopentanol isomers.

| Starting Material | Catalyst | 1-Methylcyclopentene (%) | 3-Methylcyclopentene (%) | This compound (%) | Reference |

| Unspecified Methylcyclopentanol | Zeolite | 54.4 | 9.9 | 4.9 | [2] |

| 2-Methylcyclohexanol* | Phosphoric Acid | Major Product | Minor Product | Minor Product | [3] |

*Note: Data for 2-methylcyclohexanol is included as a close analog, demonstrating the typical product distribution trend.

Experimental Protocols

The following is a detailed experimental protocol for the acid-catalyzed dehydration of methylcyclopentanol. This procedure is adapted from established methods for the dehydration of cyclic alcohols and can be optimized for specific methylcyclopentanol isomers.[4][5]

Materials and Equipment

-

Methylcyclopentanol (1- ,2-, or 3-isomer)

-

85% Phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

-

10% Sodium bicarbonate solution (NaHCO₃)

-

Round-bottom flask (50 mL)

-

Distillation apparatus (simple or fractional)

-

Separatory funnel

-

Erlenmeyer flasks

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Gas chromatograph-mass spectrometer (GC-MS)

Experimental Procedure

-

Reaction Setup: To a 50 mL round-bottom flask, add 5.0 mL of 85% phosphoric acid and a magnetic stir bar.

-

Addition of Alcohol: Carefully add 10.0 g of methylcyclopentanol to the flask.

-

Distillation: Assemble a simple distillation apparatus. Heat the reaction mixture gently with a heating mantle to initiate the dehydration. The alkene products, being more volatile than the starting alcohol, will distill over with water.[6] Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer successively with 10 mL of water, 10 mL of 10% sodium bicarbonate solution, and 10 mL of brine.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Decant or filter the dried organic layer into a clean, dry, pre-weighed flask. For higher purity, a final fractional distillation can be performed.

-

Analysis: Determine the yield of the product mixture. Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different methylcyclopentene isomers.[5][7]

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and analysis of methylcyclopentenes.

Conclusion

The synthesis of this compound via the dehydration of methylcyclopentanol is a classic yet highly relevant transformation in organic chemistry. A thorough understanding of the E1 mechanism, including the potential for carbocation rearrangements, is critical for predicting and controlling the product distribution. The experimental protocol provided herein offers a robust starting point for the laboratory synthesis of methylcyclopentene isomers. For applications in drug development and other areas requiring high purity, careful optimization of reaction conditions and rigorous analytical characterization are paramount.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. beyondbenign.org [beyondbenign.org]

- 3. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]

- 4. 9.1.3. Dehydration of Methylcyclohexanols | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 5. scribd.com [scribd.com]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylcyclopentene (C₆H₁₀), a cyclic olefin of interest in various chemical research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and Mass Spectrometry data for this compound. The data has been compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, allylic, and methyl protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized below.

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Vinylic H (C=C-H) | 5.5 - 6.0 | Multiplet |

| Allylic H (-CH-) | 2.5 - 3.0 | Multiplet |

| Methylene H (-CH₂-) | 1.5 - 2.5 | Multiplet |

| Methyl H (-CH₃) | ~1.0 | Doublet |

¹³C NMR Data

The existence of a ¹³C NMR spectrum for this compound has been noted, acquired on a Varian CFT-20 instrument.[1] While the specific experimental chemical shifts are not publicly listed, typical chemical shift ranges for similar structural motifs are presented below.

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| Vinylic Carbons (C=C) | 120 - 140 |

| Allylic Carbon (-CH-) | 30 - 40 |

| Methylene Carbon (-CH₂-) | 30 - 40 |

| Methyl Carbon (-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane functionalities. A vapor phase IR spectrum is known to exist.[1] The characteristic absorption bands are detailed in the table below.

| Functional Group | Absorption Range (cm⁻¹) | Vibration |

| =C-H (alkene) | 3000 - 3100 | Stretch |

| C-H (alkane) | 2850 - 3000 | Stretch |

| C=C (alkene) | 1640 - 1680 | Stretch |

| -CH₂- | ~1465 | Bend |

| -CH₃ | ~1375 | Bend |

| =C-H (alkene) | 650 - 1000 | Out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is available from the NIST Mass Spectrometry Data Center.[1] The key mass-to-charge ratios (m/z) and their relative intensities are presented below.

| m/z | Relative Intensity | Proposed Fragment |

| 82 | High | [M]⁺ (Molecular Ion) |

| 67 | 100% (Base Peak) | [M - CH₃]⁺ |

| 39 | High | C₃H₃⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a volatile cyclic alkene like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound sample (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a volatile liquid like this compound, the spectrum can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or as a vapor phase spectrum in a gas cell.

-

Data Acquisition: A background spectrum of the empty sample holder or gas cell is recorded. The sample is then introduced, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column.

-

MS Analysis: As the this compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

-

Data Analysis: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural characterization of this compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Characterization.

References

An In-Depth Technical Guide on the Thermal Isomerization of trans-1-Ethenyl-2-methylcyclopropane to 4-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal isomerization of trans-1-ethenyl-2-methylcyclopropane into 4-methylcyclopentene. This classic example of a vinylcyclopropane-cyclopentene rearrangement is a cornerstone of physical organic chemistry and holds relevance in synthetic strategies where the construction of five-membered rings is crucial. This document details the reaction's mechanistic pathways, kinetic parameters, and provides a generalized experimental protocol for its study.

Reaction Overview and Mechanism

The thermal isomerization of trans-1-ethenyl-2-methylcyclopropane is a unimolecular rearrangement reaction that yields this compound as the primary product. This transformation is a subset of the broader class of vinylcyclopropane rearrangements, which have been a subject of mechanistic debate for over half a century. The core of this debate lies in whether the reaction proceeds through a concerted, pericyclic pathway or a stepwise mechanism involving a diradical intermediate.

Current understanding, supported by kinetic data and stereochemical outcomes of analogous systems, suggests that both mechanisms can be operative, and the predominant pathway is highly dependent on the specific substrate and reaction conditions.

-

Concerted Pathway: This pathway involves a concerted[1][2]-sigmatropic shift where the cyclopropane C-C bond migrates across the vinyl group in a single, orbital-symmetry-controlled step.

-

Diradical Pathway: In this stepwise mechanism, the weaker C1-C2 bond of the cyclopropane ring undergoes homolytic cleavage to form a more stable allylic and secondary radical. This diradical intermediate then cyclizes to form the cyclopentene ring.

The activation energy for the parent vinylcyclopropane rearrangement is approximately 50 kcal/mol.[1] The presence of substituents, such as the methyl group in the titular compound, can influence the activation energy and the preferred mechanistic pathway.

Quantitative Kinetic Data

| Reactant | Product(s) | A (s⁻¹) | Eₐ (kcal/mol) | Temperature Range (°C) | Reference |

| cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane, Pentenes | 10¹⁵.²⁵ | 59.4 | 380-453 | [3] |

| trans-1,2-Dimethylcyclopropane | cis-1,2-Dimethylcyclopropane, Pentenes | 10¹⁴.³⁰ - 10¹⁴.⁴⁰ | 62.9 - 63.6 | 380-453 | [3] |

| 1,1-Dimethylcyclopropane | 2-Methyl-1-butene, 2-Methyl-2-butene, Isoprene | - | - | 442-481 | [3] |

| cis-1-Methoxy-2-methylcyclopropane | trans-1-Methoxy-2-methylcyclopropane, Isomeric butenes | 10¹⁵.²⁵ | 56.3 | 324-416 | [4] |

| trans-1-Methoxy-2-methylcyclopropane | cis-1-Methoxy-2-methylcyclopropane, Isomeric butenes | 10¹⁴.⁹⁹ | 55.9 | 324-416 | [4] |

Note: The data for dimethylcyclopropane and methoxy-methylcyclopropane isomerizations are included to provide a comparative framework for the activation energies and pre-exponential factors expected for unimolecular cyclopropane ring-opening reactions.

Experimental Protocol: Gas-Phase Kinetic Study

The thermal isomerization of trans-1-ethenyl-2-methylcyclopropane is typically studied in the gas phase to minimize intermolecular interactions. The following outlines a general experimental protocol for determining the kinetic parameters of this reaction.

Synthesis of trans-1-Ethenyl-2-methylcyclopropane

A synthetic route to the starting material can be adapted from established procedures for the synthesis of substituted cyclopropanes. One possible approach involves the Simmons-Smith cyclopropanation of the corresponding trans-alkene.

Experimental Apparatus

A static or flow reactor system is suitable for these studies.

-

Static Reactor: A seasoned pyrex vessel of known volume is heated in a furnace to a constant, uniform temperature. The reactant is introduced to a known pressure, and the reaction is monitored over time by withdrawing aliquots for analysis.

-

Flow Reactor: An inert carrier gas is passed through a heated tube reactor. The reactant is injected into the gas stream, and the product mixture is collected at the reactor outlet.

Reaction Procedure

-

Reactor Preparation: The reactor is "seasoned" by pyrolyzing a compound like hexamethyldisilazane to coat the interior surfaces and minimize surface-catalyzed reactions. The reactor is then evacuated to a high vacuum.

-

Reactant Introduction: A known pressure of trans-1-ethenyl-2-methylcyclopropane, typically in the torr range, is introduced into the heated reactor. An internal standard (a stable, non-reactive compound) may be co-injected for accurate quantification.

-

Reaction Monitoring:

-

In a static system, small aliquots of the reaction mixture are withdrawn at timed intervals.

-

In a flow system, the effluent from the reactor is collected.

-

-

Product Analysis: The composition of the reaction mixture is analyzed by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).[5][6][7][8]

-

GC Conditions: A capillary column suitable for separating volatile hydrocarbons (e.g., a non-polar or mid-polar stationary phase) is used. The oven temperature is programmed to achieve good separation of the reactant, product, and any side products.

-

MS Analysis: Mass spectrometry is used to identify the products by their mass spectra and fragmentation patterns.

-

-

Data Analysis:

-

The concentrations of the reactant and product(s) are determined from the GC peak areas relative to the internal standard.

-

The rate constant (k) at a given temperature is determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line for a first-order reaction.

-

The experiment is repeated at several different temperatures to obtain a series of rate constants.

-

An Arrhenius plot of ln(k) versus 1/T is constructed. The activation energy (Eₐ) and the pre-exponential factor (A) are determined from the slope (-Eₐ/R) and the y-intercept (ln(A)) of this plot, respectively.[9][10]

-

Visualizations

Reaction Pathway

Caption: Proposed mechanistic pathways for the thermal isomerization.

Experimental Workflow

Caption: Generalized workflow for the kinetic study of the isomerization.

This technical guide provides a foundational understanding for researchers and professionals interested in the thermal isomerization of trans-1-ethenyl-2-methylcyclopropane. While specific kinetic data for this exact reaction remains a gap in the literature, the provided information on analogous systems and a detailed experimental approach offers a solid starting point for further investigation. The complex interplay of concerted and stepwise mechanisms in vinylcyclopropane rearrangements continues to be an active area of research, and studies on substrates like trans-1-ethenyl-2-methylcyclopropane can contribute valuable data to this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Dynamic stereomutation of vinylcyclopropanes with metalloradicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solved In the isomerization of 2-methylcyclopropane to | Chegg.com [chegg.com]

Conformational Analysis of 4-Methylcyclopentene: A Theoretical Overview

Notice: An exhaustive search of scientific literature has revealed a significant lack of specific experimental or computational studies focused on the conformational analysis of 4-methylcyclopentene. As a result, this document provides a theoretical guide based on the established principles of conformational analysis for substituted cyclopentene rings. The quantitative data and experimental protocols presented herein are representative examples derived from studies of analogous molecules and should be understood as a predictive framework rather than a direct report on this compound.

Introduction

The conformational landscape of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical properties, reactivity, and biological activity. For drug development professionals, a deep understanding of the preferred three-dimensional structures of molecular scaffolds is critical for rational drug design and understanding structure-activity relationships. This compound, as a substituted five-membered ring, is expected to exhibit a dynamic conformational behavior characterized by puckered structures that relieve torsional strain inherent in a planar arrangement. This guide outlines the theoretical conformations of this compound, the anticipated energetic barriers to interconversion, and the experimental and computational methodologies typically employed for such analyses.

Theoretical Conformational Landscape of this compound

The cyclopentene ring is not planar and adopts puckered conformations to minimize angle and torsional strain. The two principal conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) . The presence of a methyl group at the C4 position introduces steric considerations that influence the relative stability of these conformations.

Two primary envelope conformations are possible for this compound, differing in the position of the methyl group as either axial or equatorial.

-

Axial Conformer: The methyl group is positioned in an axial-like orientation, which can lead to steric interactions with the other atoms of the ring.

-

Equatorial Conformer: The methyl group occupies an equatorial-like position, which is generally more stable due to reduced steric hindrance.

The interconversion between these conformers is expected to occur via a pseudorotation pathway, with the twist conformation likely acting as a transition state or a shallow minimum on the potential energy surface.

Predicted Conformational Energies

While specific experimental or calculated energy values for this compound are not available, a qualitative prediction suggests that the equatorial-envelope conformation would be the global minimum due to the minimization of steric strain. The axial-envelope conformation would be of higher energy. The energy barrier for the interconversion between the two envelope forms is anticipated to be low, allowing for rapid conformational changes at room temperature.

Table 1: Predicted Relative Energies and Interconversion Barriers for this compound Conformers (Illustrative)

| Conformer/Transition State | Predicted Relative Energy (kcal/mol) | Predicted Interconversion Barrier (kcal/mol) |

| Equatorial-Envelope | 0.0 (Global Minimum) | - |

| Axial-Envelope | > 0.5 | ~1-3 |

| Twist (Transition State) | ~1-3 | - |

Note: These values are illustrative and based on general principles of conformational analysis of substituted cyclopentanes and cyclopentenes.

Methodologies for Conformational Analysis

The determination of the conformational preferences and energy barriers in molecules like this compound relies on a combination of experimental and computational techniques.

Experimental Protocols

Microwave Spectroscopy: This high-resolution spectroscopic technique is used to determine the rotational constants of a molecule in the gas phase. From these constants, precise molecular structures of different conformers can be derived.

-

Methodology: A gaseous sample of the target compound is introduced into a high-vacuum chamber and subjected to microwave radiation. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels. By analyzing the resulting spectrum, the moments of inertia and, consequently, the geometry of the molecule can be determined. The relative intensities of the signals can provide information about the relative populations of different conformers.

Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the overall geometry, including bond lengths, bond angles, and dihedral angles, of molecules in the gas phase.

-

Methodology: A high-energy beam of electrons is scattered by the molecules in a gas jet. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule. By analyzing this pattern, a radial distribution curve can be generated, from which the molecular structure is determined.

Computational Chemistry

Quantum chemical calculations are indispensable tools for exploring the potential energy surface of a molecule and predicting the structures and relative energies of its conformers and transition states.

-

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy structures.

-

Geometry Optimization: The geometries of the identified conformers are optimized using ab initio or density functional theory (DFT) methods (e.g., B3LYP, MP2) with an appropriate basis set (e.g., 6-31G*, cc-pVTZ).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate relative energies.

-

Visualizing Conformational Interconversion

The following diagrams illustrate the conceptual relationships in the conformational analysis of this compound.

Caption: Predicted interconversion pathway for this compound conformers.

Caption: General workflow for conformational analysis.

Conclusion

While a detailed, data-rich conformational analysis of this compound is not currently available in the scientific literature, established principles of organic chemistry allow for a robust theoretical prediction of its conformational behavior. The molecule is expected to exist predominantly in an equatorial-envelope conformation, with a higher-energy axial conformer accessible via a low-energy twist transition state. The experimental and computational methodologies outlined in this guide provide a clear roadmap for any future investigations into the specific conformational landscape of this compound. For researchers and professionals in drug development, this theoretical framework can serve as a valuable starting point for understanding the potential three-dimensional structure and dynamic behavior of this and related molecular scaffolds.

An In-depth Technical Guide to the Enthalpy of Formation of 4-Methylcyclopentene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard enthalpy of formation for the isomers of 4-methylcyclopentene, namely 1-methylcyclopentene, 3-methylcyclopentene, and this compound. This document collates and presents key thermodynamic data from pivotal experimental studies, offering detailed insights into the experimental methodologies employed for their determination. This guide is intended to be a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the thermodynamic stability of these cyclic alkenes.

Introduction

The isomers of methylcyclopentene are fundamental structures in organic chemistry, and their relative thermodynamic stabilities, quantified by their standard enthalpies of formation, are crucial for predicting reaction outcomes, understanding reaction mechanisms, and designing synthetic pathways. The position of the methyl group and the double bond within the five-membered ring significantly influences the molecule's stability. This guide focuses on the experimentally determined enthalpies of formation for the following isomers:

-

1-Methylcyclopentene

-

3-Methylcyclopentene

-

This compound

The data presented herein is primarily derived from seminal works in the field of thermochemistry, including combustion calorimetry and chemical equilibrium studies.

Quantitative Data Summary

The standard enthalpies of formation (ΔfH°) for the isomers of this compound in both the liquid and gaseous phases are summarized in the table below. These values have been compiled from various experimental studies to provide a comparative overview.

| Isomer | Formula | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Experimental Method | Reference |

| 1-Methylcyclopentene | C₆H₁₀ | Liquid | -49.3 ± 0.8 | Combustion Calorimetry | Labbauf and Rossini, 1961[1] |

| Liquid | -49.28 ± 0.75 | Combustion Calorimetry | Good and Smith, 1969 | ||

| Gas | -15.8 ± 1.1 | From liquid phase data | Labbauf and Rossini, 1961[1] | ||

| 3-Methylcyclopentene | C₆H₁₀ | Liquid | -41.2 ± 0.8 | Combustion Calorimetry | Labbauf and Rossini, 1961[1] |

| Gas | -8.7 ± 1.1 | From liquid phase data | Labbauf and Rossini, 1961[1] | ||

| Gas | -8.3 ± 0.3 | Isomerization Equilibrium | Yursha and Kabo, 1975 | ||

| This compound | C₆H₁₀ | Liquid | -41.8 ± 0.8 | Combustion Calorimetry | Labbauf and Rossini, 1961[1] |

| Gas | -9.1 ± 1.1 | From liquid phase data | Labbauf and Rossini, 1961[1] | ||

| Gas | -7.7 ± 0.2 | Isomerization Equilibrium | Yursha and Kabo, 1975 |

Experimental Protocols

The determination of the enthalpy of formation for the methylcyclopentene isomers has been primarily achieved through two key experimental techniques: combustion calorimetry and the study of isomerization equilibria.

Combustion Calorimetry

This classical technique measures the heat released during the complete combustion of a compound. The standard enthalpy of formation is then calculated using Hess's law. The work by Labbauf and Rossini (1961) provides a quintessential example of this methodology.

Experimental Workflow for Combustion Calorimetry

Detailed Methodology (Labbauf and Rossini, 1961):

-

Sample Purity: The methylcyclopentene isomers were purified to a high degree, with purity assessed by freezing point measurements.

-

Calorimeter: A bomb calorimeter with a platinum-lined bomb was used. The calorimeter was submerged in a water bath to measure the heat evolved.

-

Sample Handling: Due to their volatility, the liquid samples were encapsulated in thin-walled glass ampoules.

-

Combustion: The ampoule, along with a fuse wire, was placed in the bomb, which was then filled with oxygen to a pressure of 30 atmospheres. The combustion was initiated by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water bath was measured with high precision before and after combustion to determine the temperature rise.

-

Data Analysis: The energy of combustion was calculated from the temperature rise and the known heat capacity of the calorimeter. Corrections, known as Washburn corrections, were applied to account for the deviation of the combustion process from standard conditions. The standard enthalpy of formation was then calculated using the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Isomerization Equilibria

This method involves establishing a chemical equilibrium between the isomers and determining their relative concentrations. The equilibrium constant is then used to calculate the Gibbs free energy of isomerization, from which the enthalpy of isomerization can be derived. The study by Yursha and Kabo (1975) utilized this approach.

Logical Relationship in Isomerization Studies

Detailed Methodology (Yursha and Kabo, 1975):

-

Reaction Setup: The isomerization reactions were carried out in the gas phase in a sealed reactor containing a suitable catalyst.

-

Equilibrium Attainment: The mixture of isomers was allowed to reach thermodynamic equilibrium at a specific temperature. This was confirmed by observing that the composition of the mixture remained constant over time.

-

Sample Analysis: The composition of the equilibrium mixture was determined using gas chromatography. This technique separates the different isomers, and their relative peak areas are used to calculate their molar concentrations.

-

Data Analysis: The equilibrium constant (K) for the isomerization reactions (e.g., 3-methylcyclopentene ⇌ 1-methylcyclopentene and this compound ⇌ 1-methylcyclopentene) was calculated from the concentrations of the isomers at equilibrium. The standard Gibbs free energy of isomerization (ΔG°) was then determined using the equation ΔG° = -RTlnK. By measuring the equilibrium constant at different temperatures, the standard enthalpy of isomerization (ΔH°) was calculated using the van 't Hoff equation. These isomerization enthalpies were then used in conjunction with a known enthalpy of formation for one of the isomers (typically determined by combustion calorimetry) to calculate the enthalpies of formation for the other isomers.

Conclusion

The standard enthalpies of formation of 1-methylcyclopentene, 3-methylcyclopentene, and this compound have been reliably determined through rigorous experimental work, primarily employing combustion calorimetry and isomerization equilibrium studies. The data consistently show that 1-methylcyclopentene is the most thermodynamically stable isomer, which is consistent with the general principle that more substituted alkenes are more stable. The detailed experimental protocols outlined in this guide provide a foundation for understanding the origin and reliability of these crucial thermodynamic parameters. For professionals in fields such as catalysis, organic synthesis, and drug development, a thorough understanding of these values and the methods by which they are obtained is essential for predictive modeling and the rational design of chemical processes.

References

Computational Modeling of 4-Methylcyclopentene Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational modeling of reactions involving 4-methylcyclopentene. Given the specialized nature of this topic, this document synthesizes information from computational studies of analogous cyclic alkenes and relevant reaction classes to provide a predictive framework for understanding the reactivity of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction to this compound Reactivity

This compound is a cyclic olefin with a methyl substituent that influences its reactivity in various chemical transformations.[1] Its structure, featuring a five-membered ring and a double bond, makes it a candidate for a range of reactions, including cycloadditions, oligomerization, and oxidation. Computational modeling provides a powerful tool to investigate the mechanisms, kinetics, and thermodynamics of these reactions at a molecular level, offering insights that can guide experimental design and process optimization.

Key Reaction Classes and Mechanistic Insights

Computational studies on related molecules, such as methylcyclopentadiene and other cycloalkenes, provide a foundation for predicting the behavior of this compound.

Cycloaddition Reactions

Cycloaddition reactions, particularly [4+2] Diels-Alder and [2+2] cycloadditions, are fundamental transformations for cyclic alkenes.[2][3][4] Density Functional Theory (DFT) is a common computational method used to explore the potential energy surfaces of these reactions, allowing for the determination of activation barriers and reaction energies.[5][6][7] For this compound acting as a dienophile, the stereochemistry and regioselectivity of the cycloaddition would be influenced by the methyl group.

A plausible reaction is the Diels-Alder reaction with a diene like cyclopentadiene. Computational modeling can predict the preferred endo/exo selectivity and the facial selectivity due to the methyl group's steric and electronic effects.

Isomerization and Thermal Decomposition

Isomerization of this compound to other methylcyclopentene isomers or to methylcyclopentadiene can occur under thermal or catalytic conditions. Computational studies on methylcyclopentadiene have elucidated the mechanisms of its isomerization and dimerization.[8][9][10] Similar computational approaches can be applied to this compound to understand its thermal stability and decomposition pathways.[11][12] The unimolecular decomposition of related cyclic hydrocarbons has been investigated, providing a basis for predicting the primary decomposition channels of this compound.[13]

Oxidation and Ozonolysis

The oxidation of this compound can lead to a variety of products, including epoxides, diols, and ring-opened species. Computational modeling of the oxidation of methylcyclopentane has been performed, offering insights into the initial steps of radical attack and subsequent reactions.[14][15] Ozonolysis is another important oxidative cleavage reaction for alkenes.[16] The Criegee mechanism, which describes the reaction of ozone with a double bond, can be modeled computationally to predict the formation of primary and secondary ozonides and their subsequent decomposition products.[17][18][19]

Computational Methodologies

Detailed computational protocols are essential for obtaining accurate and reproducible results. The following outlines a typical workflow for modeling this compound reactions.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of organic molecules.

Protocol for DFT Calculations:

-

Geometry Optimization: The geometries of reactants, transition states, and products are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).[5]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Transition state geometries are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the desired reactants and products.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Kinetic and Thermodynamic Analysis

The results from quantum chemical calculations are used to determine key kinetic and thermodynamic parameters.

Data Analysis Workflow:

-

Enthalpy and Gibbs Free Energy Calculation: Enthalpies (ΔH) and Gibbs free energies (ΔG) of reaction and activation are calculated from the electronic energies and thermal corrections obtained from frequency calculations.

-

Rate Constant Calculation: Rate constants (k) can be estimated using Transition State Theory (TST). The Eyring equation is commonly used: k = (κ * k_B * T / h) * exp(-ΔG‡ / RT) where κ is the tunneling correction, k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation.

-

Reaction Pathway Analysis: The potential energy surface is mapped out to identify the most favorable reaction pathways based on the calculated activation barriers.

Quantitative Data Summary

The following tables summarize representative computational data for reactions analogous to those that this compound would undergo. These values are derived from studies on similar cyclic alkenes and provide a baseline for estimating the reactivity of this compound.

Table 1: Calculated Activation and Reaction Energies for Cycloaddition Reactions.

| Reaction Type | Dienophile/Alkene | Diene | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| [4+2] Cycloaddition | Cyclopentadiene | Ketene | B3LYP/6-31G | 25.9 | -23.3 | [7] |

| [2+2] Cycloaddition | Cyclopentadiene | Ketene | B3LYP/6-31G | 18.0 | -18.4 | [7] |

Table 2: Calculated Thermodynamic Data for Isomerization and Decomposition Reactions.

| Reaction | Reactant | Product(s) | Computational Method | ΔH (kcal/mol) | ΔG (kcal/mol) | Reference |

| Dimerization | 2-Methylcyclopentadiene | Dimer | G3(MP2)B3 | -15.2 (overall) | - | [8] |

| Thermal Decomposition | 2-Cyclopentenone | Propenylketene | PBE0/6-311+G(d,p) | - | - | [20] |

Visualizing Reaction Pathways and Workflows

Visual representations of reaction mechanisms and computational workflows are crucial for understanding complex processes.

Caption: A generalized energy profile for a cycloaddition reaction.

Caption: A typical workflow for computational reaction modeling.

Conclusion

While direct computational studies on this compound are limited, a robust understanding of its reactivity can be developed by applying established computational methodologies and drawing analogies from structurally related compounds. This guide provides a framework for researchers to approach the computational modeling of this compound reactions, from selecting appropriate theoretical methods to interpreting the resulting data. The continued development of computational chemistry will undoubtedly provide even more precise and predictive models for understanding the complex chemical behavior of such molecules.

References

- 1. This compound | C6H10 | CID 15658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]

- 5. Computational Study of a Model System of Enzyme-Mediated [4+2] Cycloaddition Reaction | PLOS One [journals.plos.org]

- 6. comporgchem.com [comporgchem.com]

- 7. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. politesi.polimi.it [politesi.polimi.it]

- 10. politesi.polimi.it [politesi.polimi.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. univ-orleans.fr [univ-orleans.fr]

- 15. par.nsf.gov [par.nsf.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. quora.com [quora.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mass Spectrometric Fragmentation Pathways of the 4-Methylcyclopentene Molecular Ion

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometric fragmentation pathways of the 4-methylcyclopentene molecular ion. Understanding these fragmentation patterns is crucial for the structural elucidation of this and similar cyclic olefin compounds encountered in various chemical and pharmaceutical research settings. This document outlines the primary fragmentation mechanisms, presents quantitative data from its mass spectrum, details typical experimental protocols, and provides visual representations of the fragmentation pathways to facilitate a comprehensive understanding.

Introduction

This compound (C₆H₁₀) is a cyclic alkene with a molecular weight of 82.14 g/mol .[1][2][3][4] Upon electron ionization in a mass spectrometer, it forms a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 82. This energetically unstable molecular ion undergoes a series of fragmentation reactions to produce a characteristic pattern of fragment ions.[5] The analysis of this pattern is fundamental to its identification and structural characterization. The primary fragmentation mechanisms for cyclic alkenes include retro-Diels-Alder reactions, allylic cleavage, and rearrangements.[6][7][8]

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and neutral losses. The key fragmentation pathways are detailed below.

Retro-Diels-Alder (RDA) Reaction

A common fragmentation pathway for cyclic alkenes is the retro-Diels-Alder reaction, which involves the cleavage of two bonds within the ring to form a diene and a dienophile.[6][7] For the this compound molecular ion, this would theoretically involve the cleavage of the C1-C2 and C3-C4 bonds, leading to the expulsion of a neutral ethene molecule (28 Da) and the formation of a 1,3-butadiene radical cation (m/z 54).

Allylic Cleavage and Loss of a Methyl Radical

The bond allylic to the double bond is susceptible to cleavage. In this compound, the C4-CH₃ bond is in an allylic position. Cleavage of this bond results in the loss of a methyl radical (•CH₃, 15 Da), leading to the formation of a stable cyclopentenyl cation at m/z 67. This is often a prominent peak in the mass spectrum of methyl-substituted cycloalkenes.[6]

Ring Opening and Subsequent Fragmentations

The molecular ion can undergo ring-opening to form an isomeric acyclic radical cation. This open-chain structure can then undergo further fragmentation through various pathways, such as cleavage at different carbon-carbon bonds, leading to a cascade of smaller fragment ions.

Loss of an Ethyl Radical

Another potential fragmentation pathway involves the loss of an ethyl radical (•C₂H₅, 29 Da), which would result in a fragment ion at m/z 53. This would likely proceed through a rearrangement of the molecular ion.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the principal fragmentation pathways of the this compound molecular ion.

Caption: Primary fragmentation pathways of the this compound molecular ion.

Quantitative Data

The following table summarizes the prominent peaks in the electron ionization mass spectrum of this compound. The data is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Proposed Neutral Loss |

| 82 | 35 | [C₆H₁₀]⁺˙ | - |

| 67 | 100 | [C₅H₇]⁺ | •CH₃ |

| 54 | 30 | [C₄H₆]⁺˙ | C₂H₄ |

| 41 | 45 | [C₃H₅]⁺ | •C₃H₅ |

| 39 | 50 | [C₃H₃]⁺ | C₃H₇• |

Experimental Protocols

While specific experimental conditions can vary, a typical protocol for obtaining the mass spectrum of this compound would involve the following:

5.1. Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system. This ensures the separation of the analyte from any impurities before it enters the ion source.

5.2. Ionization: Electron Ionization (EI) is the most common method for the analysis of volatile organic compounds like this compound.

-

Electron Energy: Standard electron energy of 70 eV is used to induce ionization and fragmentation. This energy is sufficient to overcome the ionization potential of most organic molecules and produce reproducible fragmentation patterns.

5.3. Mass Analysis: A quadrupole mass analyzer is commonly employed to separate the ions based on their mass-to-charge ratio.

5.4. Detection: An electron multiplier is used to detect the ions, and the resulting signal is processed to generate the mass spectrum.

The logical workflow for this experimental setup is illustrated in the following diagram:

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The mass spectrum of this compound is characterized by a molecular ion at m/z 82 and several key fragment ions. The most abundant fragment ion at m/z 67 arises from the loss of a methyl radical via allylic cleavage. Other significant fragments are observed at m/z 54, corresponding to the loss of ethene likely through a retro-Diels-Alder type fragmentation, and at m/z 41 and 39. A thorough understanding of these fragmentation pathways is essential for the confident identification of this compound and related structures in complex matrices. The provided data and diagrams serve as a valuable reference for researchers in the fields of chemistry and drug development.

References

- 1. Cyclopentene, 4-methyl- [webbook.nist.gov]

- 2. This compound | C6H10 | CID 15658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Cyclopentene, 4-methyl- [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 7. GCMS Section 6.9.4 [people.whitman.edu]

- 8. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Methylcyclopentene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4-methylcyclopentene in organic synthesis. It includes detailed protocols for key transformations, quantitative data for representative reactions, and diagrams of reaction pathways and experimental workflows. This compound, a cyclic olefin, serves as a versatile building block for the synthesis of functionalized cyclopentanes, which are core structures in numerous natural products and pharmaceutical agents, including prostaglandins.

Introduction to the Reactivity of this compound

This compound is a cyclic alkene that undergoes a variety of reactions typical of this functional group. Its double bond can be functionalized through addition reactions, oxidations, and cycloadditions. The presence of the methyl group can influence the regioselectivity and stereoselectivity of these transformations. Furthermore, this compound can be isomerized to its more thermodynamically stable isomers, 1-methylcyclopentene and 3-methylcyclopentene, under acidic conditions. This reactivity profile makes it a valuable precursor for the synthesis of substituted cyclopentane and cyclopentene derivatives.

Key Synthetic Transformations

In many synthetic applications, 1-methylcyclopentene is the desired starting material. This compound, often a byproduct in the synthesis of 1-methylcyclopentene from cyclohexene or cyclohexanol, can be efficiently converted to 1-methylcyclopentene. This isomerization is typically acid-catalyzed and can be performed at elevated temperatures. The recycling and isomerization of this compound can significantly increase the overall yield of 1-methylcyclopentene in industrial processes.

Table 1: Isomerization of Methylcyclopentene Isomers

| Starting Material | Catalyst | Temperature (°C) | Product Distribution (approx.) | Reference |

| 3-Methylcyclopentene & this compound Mix | Ultrastabilized Y zeolite | 450 | 54.4% 1-Methylcyclopentene | [1] |

| 3-Methylcyclopentene & this compound Mix | Acidic Catalyst (e.g., SiO₂) | 300 - 450 | Enriched in 1-Methylcyclopentene |

Experimental Protocol 1: Gas-Phase Isomerization of this compound

-

Catalyst Preparation: Pack a fixed-bed reactor with an acidic catalyst, such as silica gel or an ultrastabilized Y zeolite.

-

Reaction Setup: Heat the reactor to the desired temperature (e.g., 400-450 °C) under a flow of an inert gas like nitrogen.

-

Isomerization: Introduce a stream of this compound (or a mixture containing it) into the heated reactor.

-

Product Collection: The gaseous effluent from the reactor is passed through a condenser to collect the liquid products.

-

Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the relative amounts of 1-methylcyclopentene, 3-methylcyclopentene, and any remaining this compound.

-

Purification: The desired 1-methylcyclopentene can be separated from the other isomers by fractional distillation.

Logical Relationship: Isomerization and Functionalization

Caption: Isomerization of this compound to 1-methylcyclopentene.

The hydration of this compound, typically under acidic conditions, leads to the formation of 3-methylcyclopentanol. This reaction proceeds via a carbocation intermediate, and the addition of water can occur from either face of the double bond, potentially leading to a mixture of stereoisomers.

Table 2: Products of Hydration of this compound

| Starting Material | Reagents | Major Product(s) | Stereochemistry |

| This compound | H₂O, H₂SO₄ (cat.) | 3-Methylcyclopentanol | Mixture of cis and trans isomers is expected. |

Experimental Protocol 2: Acid-Catalyzed Hydration of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound and a suitable solvent such as diethyl ether or THF.

-

Addition of Acid: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the stirred solution.

-

Reaction: Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by GC or TLC.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Reaction Pathway: Hydration of this compound

Caption: Hydration of this compound to 3-methylcyclopentanol.

Ozonolysis is a powerful method for cleaving the double bond of this compound to form a dialdehyde. The resulting product, 3-methylpentane-1,5-dial, is a versatile intermediate that can be used in subsequent reactions to build more complex molecules.

Table 3: Ozonolysis of this compound

| Starting Material | Reagents | Product |

| This compound | 1. O₃, CH₂Cl₂/MeOH, -78 °C2. Me₂S (reductive workup) | 3-Methylpentane-1,5-dial |

Experimental Protocol 3: Ozonolysis of this compound

-

Reaction Setup: Dissolve this compound in a mixture of dichloromethane and methanol in a three-necked flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide (DMS) to the cold solution to reduce the ozonide.

-

Isolation: Allow the reaction mixture to warm to room temperature. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtration, the solvent is removed under reduced pressure to yield the crude dialdehyde, which can be used in the next step without further purification or purified by chromatography if necessary.

Experimental Workflow: Ozonolysis

Caption: Ozonolysis of this compound workflow.

Applications in the Synthesis of Complex Molecules

The functionalized cyclopentane and cyclopentene derivatives obtained from this compound are valuable intermediates in the synthesis of a wide range of complex molecules, particularly in the field of drug development. The cyclopentane ring is a common motif in many biologically active compounds.

Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The core structure of prostaglandins is prostanoic acid, which contains a cyclopentane ring. Chiral, highly functionalized cyclopentanes derived from precursors like this compound are crucial for the synthesis of various prostaglandin analogs used in medicine. For instance, the synthesis of Prostaglandin E1 often involves the elaboration of a functionalized cyclopentane core. While a direct synthesis from this compound is not commonly cited, the transformations described above provide entry into the class of substituted cyclopentanes necessary for such syntheses.

Enantiomerically pure cyclopentane derivatives can be used as chiral ligands in asymmetric catalysis. The rigid five-membered ring provides a well-defined stereochemical environment that can induce high enantioselectivity in a variety of chemical reactions. The synthesis of these chiral cyclopentanes can potentially start from prochiral this compound through asymmetric reactions.

Conclusion